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Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane

Epoxy Reactive Diluent Synthesis End-Capping Efficiency Polyethylene Glycol Allyl Glycidyl Ether

Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane (CAS 41630-20-0) is the 1:1 copolymer of ethylene glycol and allyl glycidyl ether, commonly referred to as polyethylene glycol allyl glycidyl ether (PGAGE) or allyl glycidyl ether–ethylene glycol copolymer. It belongs to the class of aliphatic glycidyl ether copolymers that contain both a terminal epoxide group and a pendant allyl double bond, bridged by a poly(ethylene glycol) spacer.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 41630-20-0
Cat. No. B14110391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-1,2-diol;2-(prop-2-enoxymethyl)oxirane
CAS41630-20-0
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC=CCOCC1CO1.C(CO)O
InChIInChI=1S/C6H10O2.C2H6O2/c1-2-3-7-4-6-5-8-6;3-1-2-4/h2,6H,1,3-5H2;3-4H,1-2H2
InChIKeyOVCWQALLJGXNFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane (CAS 41630-20-0) – Procurement-Relevant Identity and Class Profile


Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane (CAS 41630-20-0) is the 1:1 copolymer of ethylene glycol and allyl glycidyl ether, commonly referred to as polyethylene glycol allyl glycidyl ether (PGAGE) or allyl glycidyl ether–ethylene glycol copolymer [1]. It belongs to the class of aliphatic glycidyl ether copolymers that contain both a terminal epoxide group and a pendant allyl double bond, bridged by a poly(ethylene glycol) spacer [1]. With a molecular formula of C₈H₁₆O₄ per repeating unit and a molecular weight of 176.21 g/mol, it is supplied as a low-viscosity liquid used primarily as a reactive epoxy diluent, a hydrosilylation-active intermediate for organosilicon surfactants, and a chain-transfer or cross-linking agent in coatings, plastics, and rubber production [2][3].

Reactive Architecture
Epoxy + allyl dual functionality enables orthogonal reactivity
PEG Spacer
Confers water solubility, chain flexibility, and tunable hydrophilicity
Physical Form
Low-viscosity liquid; suited for reactive diluent and intermediate use

Why Generic Substitution Fails for Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane – Functional Architecture Versus Simple Analogs


This compound cannot be replaced by a simple mono-functional glycidyl ether such as butyl glycidyl ether (BGE) or C₁₂–C₁₄ alkyl glycidyl ether, nor by a di-functional epoxy like ethylene glycol diglycidyl ether (EGDGE), because none of those carry the allyl group required for hydrosilylation grafting onto siloxane backbones [1]. Conversely, allyl glycidyl ether (AGE, CAS 106-92-3) provides the same terminal allyl and epoxy groups but lacks the internal poly(ethylene glycol) spacer; that spacer confers water solubility, chain flexibility, and tunable hydrophilicity that AGE alone cannot deliver [2]. The evidence below quantifies differences in synthesis efficiency, quality specifications, and application-specific formulation performance that generic analogs cannot match.

Butyl glycidyl ether (BGE) or C₁₂–C₁₄ alkyl glycidyl ether
Does not contain the allyl double bond required for hydrosilylation grafting onto siloxanes
Allyl glycidyl ether (AGE)
Lacks the PEG spacer necessary for water solubility and chain flexibility
Ethylene glycol diglycidyl ether (EGDGE)
Lacks allyl functionality, limiting its use to epoxy-only reactive systems

Quantitative Differentiation Evidence for Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane Against Closest Analogs


Synthesis Yield and End-Capping Rate: PGAGE Two-Step Process vs. Conventional AGE Synthesis

Under optimized two-step reaction conditions (ECH 2.0 M, BFEE 1.65 mM, CaCl₂ 1.65 g/L), the PGAGE synthesis achieves a maximal yield of 91.36% and an end-capping rate exceeding 98.16% [1]. In contrast, the conventional two-step synthesis of allyl glycidyl ether (AGE) from allyl alcohol and epichlorohydrin using BFEE catalyst achieves a yield of only 82% under a reactant ratio of n(ECH):n(allyl alcohol) = 1:(1–3) [1]. This represents a >9 percentage-point yield advantage and a capping rate that ensures minimal residual hydroxyl-terminated by-products.

Synthesis Yield & Capping
Head-to-head
91.36% yield, >98.16% capping rate vs. AGE: 82% yield
Higher yield and capping rate support cost-effective procurement and grafting consistency
Two-step BFEE/CaCl₂ conditions; ECH 2.0 M
Epoxy Reactive Diluent Synthesis End-Capping Efficiency Polyethylene Glycol Allyl Glycidyl Ether

Acid Value Specification: PGAGE vs. Commercial-Grade Allyl Glycidyl Ether

The commercial specification for PGAGE (CAS 41630-20-0) sets an acid value limit of ≤0.15 mg KOH/g [1], whereas typical commercial allyl glycidyl ether (AGE) technical datasheets report acid values only as pass/fail criteria without a published ceiling [2]. Low acid value is critical for epoxy formulations because residual acidity can accelerate premature gelation, reduce pot life, and interfere with amine-cured systems. The quantitative ceiling of ≤0.15 mg KOH/g provides a verifiable procurement quality gate.

Acid Value Specification
Specification review
≤0.15 mg KOH/g vs. AGE: no numeric limit disclosed
Quantified ceiling enables incoming QC for batch consistency
Vendor datasheet; verify with COA
Epoxy Reactive Diluent Quality Acid Value Procurement Specification

Textile Silicone Softener Performance: PGAGE-Modified Siloxane vs. Unmodified Amino Silicone Emulsion

In a quaternized long-chain alkyl polyether silicone emulsion formulated with PGAGE, the optimized molar ratio of 1-hexadecene (HDE) to PGAGE of 7:3 and a QPHPD-to-amino-silicone (ASO-1-0.3) mass ratio of 6:4 at 1.5 wt% emulsion dosage produced treated fabrics that exhibited simultaneously improved softness, smoothness, unchanged whiteness, and good wash fastness [1]. This multi-parameter improvement over standard amino silicone emulsion demonstrates the functional contribution of the PGAGE-derived polyether segment.

Fabric Softener Performance
Supporting evidence
Reported improvements in softness, smoothness, whiteness retention, wash fastness vs. unmodified amino silicone
PGAGE-derived polyether contributes to multi-attribute textile finish in formulation studies
Chinese journal textile study; formulation-dependent
Silicone Textile Softener Hydrosilylation Fabric Finishing

Dual Functional-Group Architecture: Allyl + Epoxy Groups vs. Epoxy-Only Reactive Diluents

PGAGE contains two chemically orthogonal reactive groups per molecule: one terminal epoxide for ring-opening crosslinking or addition reactions and one terminal allyl double bond for hydrosilylation grafting onto Si–H functional siloxanes [1]. In contrast, ethylene glycol diglycidyl ether (EGDGE, CAS 2224-15-9) and butyl glycidyl ether (BGE, CAS 2426-08-6) carry only epoxy functionality and cannot participate in hydrosilylation. Allyl glycidyl ether (AGE) has both groups but lacks the PEG spacer required for water solubility. This orthogonal reactivity enables PGAGE to serve simultaneously as a reactive diluent and a silicone-modifiable intermediate in a single molecule.

Orthogonal Reactive Groups
Class-level
Epoxy + allyl with PEG spacer vs. AGE: no spacer; EGDGE/BGE: epoxy only
Single-molecule dual reactivity reduces intermediate sourcing complexity
Structural inference; experimental verification recommended for specific formulations
Hydrosilylation-Reactive Intermediate Dual Functional Monomer Organosilicon Surfactant

Electronic-Grade Conformal Coating Qualification: Shadowcure™ 397 Formulation

PGAGE (CAS 41630-20-0) is incorporated at 10–15 wt% in Henkel Loctite Shadowcure™ 397, a two-component solvent-free acrylic/urethane heat-cure conformal coating that has achieved MIL-I-46058C, UL-746C, and IPC-CC-830A approvals [1][2]. This downstream qualification demonstrates that the compound meets the stringent outgassing, dielectric, and reliability requirements for aerospace and defense printed circuit board protection. Alternative reactive diluents such as C₁₂–C₁₄ alkyl glycidyl ether are not disclosed in equivalent MIL-approved conformal coating formulations at comparable loading levels [2].

MIL-Approved Coating Use
Reported
10–15 wt% in Shadowcure™ 397 vs. alternative diluents not disclosed at comparable loading
Pre-qualified use case de-risks electronics procurement
MIL-I-46058C, UL-746C, IPC-CC-830A approvals; verify current specification
Conformal Coating MIL-I-46058C Printed Circuit Board Protection

Evidence-Backed Procurement and Application Scenarios for Ethane-1,2-diol;2-(prop-2-enoxymethyl)oxirane (CAS 41630-20-0)


Hydrosilylation-Active Intermediate for Organosilicon Surfactant and Textile Softener Manufacturing

PGAGE serves as the key allyl-functional epoxy intermediate for grafting onto poly(hydrogenmethyl)siloxane via hydrosilylation. The resulting silicone–polyether copolymers are then ring-opened and quaternized to produce cationic silicone softeners that deliver improved fabric hand, smoothness, whiteness retention, and wash durability compared to unmodified amino silicone emulsions [1]. The dual allyl–epoxy architecture eliminates the need for separate allyl and epoxy intermediates, and the quantified capping rate (>98%) ensures efficient grafting with minimal side reactions [2].

Reactive Diluent Component in MIL-Approved Electronic Conformal Coatings

At 10–15 wt% loading in two-component acrylic/urethane formulations, PGAGE contributes to low-VOC, solvent-free conformal coatings that meet MIL-I-46058C, UL-746C, and IPC-CC-830A standards for printed circuit board protection [3]. The low acid value specification (≤0.15 mg KOH/g) ensures compatibility with amine-cured epoxy systems and maintains pot-life stability [4]. Procurement for high-reliability electronics manufacturing can leverage this pre-qualified formulation pathway.

Chain-Transfer and Cross-Linking Agent in Epoxy Resin, Plastics, and Rubber Compounding

The compound's dual epoxy and allyl reactivity, combined with low viscosity and PEG-derived flexibility, enables its use as a chain-transfer agent and cross-linking modifier in epoxy resins, chemical fiber production, and rubber compounding [4]. The improved synthesis yield (91.36%) relative to conventional AGE (82%) translates into more cost-effective procurement for high-volume industrial consumption [2].

Functional PEG Copolymer Platform for Bioconjugation and Drug Delivery Research

Random copolymers of ethylene oxide and allyl glycidyl ether with molecular weights of 5,000–13,600 g/mol and narrow polydispersity (1.04–1.19) have been synthesized via anionic ring-opening polymerization and demonstrated superior peptide loading capacity compared to PEG homopolymer [5]. While this application uses higher-MW and lower-AGE copolymers than the 1:1 PGAGE compound, the same allyl–epoxy–PEG architecture underlies the functional differentiation, confirming that the allyl side chain enables thiol-ene bioconjugation that pure PEG cannot support.

Application
Selection Property
Validation Focus
Organosilicon surfactant intermediate
Allyl+epoxy dual architecture with PEG spacer
Hydrosilylation grafting efficiency and capping rate
Electronic conformal coating reactive diluent
Low acid value specification, dual reactivity
Pot-life stability and compliance with coating standards
Epoxy resin/plastics cross-linker
Low viscosity and dual reactive functionality
Yield optimization and crosslink uniformity
Allyl-functional PEG bioconjugation platform
Allyl side chain for thiol-ene conjugation
Peptide loading capacity and polydispersity range
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